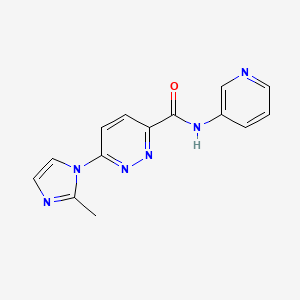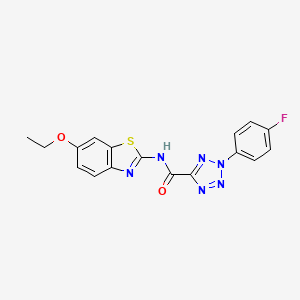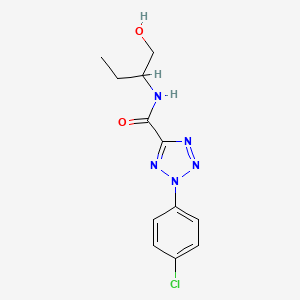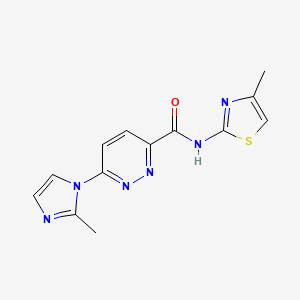
6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide, also known as 6-MIPPC, is an organic compound that belongs to the class of imidazolium-based heterocyclic compounds. It has been studied for its potential applications in drug delivery, as a biomarker for cancer, and for its potential use in the treatment of neurodegenerative diseases. 6-MIPPC has been shown to possess a variety of biochemical and physiological effects, and has been studied for its potential to improve the efficacy of drug delivery systems.
科学研究应用
6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide has been studied for its potential applications in drug delivery and cancer research. It has been shown to have the ability to increase the solubility of drugs, thus improving their bioavailability. In addition, it has been used as a biomarker for cancer, as it has been shown to be upregulated in certain types of cancer cells. 6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide has also been studied for its potential to improve the efficacy of drug delivery systems, as it has been shown to increase the permeability of drugs across cell membranes.
作用机制
6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide is believed to act as an ionophore, allowing the passage of ions across cell membranes. This mechanism of action is believed to be responsible for its ability to increase the solubility and permeability of drugs across cell membranes.
Biochemical and Physiological Effects
6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the solubility of drugs, thus improving their bioavailability. In addition, it has been shown to increase the permeability of drugs across cell membranes. It has also been shown to upregulate certain genes and proteins, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
The main advantage of using 6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide in laboratory experiments is its ability to increase the solubility and permeability of drugs across cell membranes. This can be beneficial in the development of new drugs and drug delivery systems. However, 6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide has been shown to be toxic in high concentrations, and thus should be used with caution.
未来方向
Future research on 6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide may include further exploration of its potential applications in drug delivery and cancer research. In addition, further research may be conducted on its potential to improve the efficacy of drug delivery systems. Other potential future directions may include exploring its potential to upregulate certain genes and proteins, as well as its potential to be used in the treatment of neurodegenerative diseases.
合成方法
6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide can be synthesized by a variety of methods. The most common method is the reaction of pyridine and 2-methyl-1H-imidazole with 3-carboxy-2-methyl-1H-pyridazine in the presence of an acid catalyst. This reaction produces a mixture of 6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide and its isomers. The isomers can be separated by chromatographic techniques such as HPLC or TLC.
属性
IUPAC Name |
6-(2-methylimidazol-1-yl)-N-pyridin-3-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-10-16-7-8-20(10)13-5-4-12(18-19-13)14(21)17-11-3-2-6-15-9-11/h2-9H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCABSDXADKOXHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[6,8-dimethyl-2-(2-methylpropyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6504180.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B6504185.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B6504189.png)
![N-(3-ethoxypropyl)-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B6504197.png)
![ethyl 2-({2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazol-5-yl}formamido)acetate](/img/structure/B6504216.png)
![ethyl 4-{2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-amido}piperidine-1-carboxylate](/img/structure/B6504225.png)
![methyl 4-[6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-amido]benzoate](/img/structure/B6504241.png)

![6-methyl-1-[6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B6504257.png)
![N-[2-(morpholin-4-yl)ethyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B6504260.png)
![ethyl 1-[6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl]piperidine-4-carboxylate](/img/structure/B6504267.png)